Prinomastat

Catalog No.
S549040
CAS No.
192329-42-3
M.F
C18H21N3O5S2
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prinomastat

CAS Number

192329-42-3

Product Name

Prinomastat

IUPAC Name

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide

Molecular Formula

C18H21N3O5S2

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22)/t16-/m0/s1

InChI Key

YKPYIPVDTNNYCN-INIZCTEOSA-N

SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C

Solubility

Soluble in DMSO, not in water

Synonyms

AG3340; AG-3340; AG 3340; KBR-9896; KBR 9896; KBR9896; Prinomastat.

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C

Description

The exact mass of the compound Prinomastat is 423.09226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prinomastat is a synthetic inhibitor of matrix metalloproteinases (MMPs) enzymes. MMPs play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis (blood vessel formation) []. Due to their involvement in these processes, Prinomastat has been explored in scientific research for its potential applications in several areas:

Cancer Research

Cancer progression is often associated with increased MMP activity, which can contribute to tumor invasion, metastasis (spread of cancer), and angiogenesis. Prinomastat was initially investigated as a potential anti-cancer agent due to its ability to inhibit MMPs []. Studies have shown that Prinomastat can inhibit the growth and invasion of various cancer cell lines in pre-clinical models [, ]. However, clinical trials of Prinomastat for cancer treatment have not yielded significant success, likely due to factors like poor bioavailability and unforeseen side effects [].

Arthritis Research

Rheumatoid arthritis is an autoimmune disease characterized by chronic inflammation and destruction of joint cartilage. MMPs are implicated in the breakdown of cartilage in rheumatoid arthritis. Prinomastat was explored as a potential therapeutic agent for arthritis due to its ability to inhibit MMPs and potentially slow down cartilage degradation []. While some pre-clinical studies showed promise, clinical trials of Prinomastat for arthritis treatment have also not been conclusive.

Other Scientific Applications

Prinomastat's ability to modulate MMP activity has also been investigated in other areas of scientific research. These include:

  • Wound Healing: Studies suggest that MMPs play a role in both the beneficial and detrimental aspects of wound healing. Prinomastat may be useful in regulating MMP activity to promote optimal wound healing.
  • Neurodegenerative Diseases: MMPs are implicated in the pathogenesis of some neurodegenerative diseases like Alzheimer's disease and multiple sclerosis. Prinomastat has been explored as a potential neuroprotective agent due to its ability to inhibit MMPs in the central nervous system.

Prinomastat, also known by its code name AG-3340, is a synthetic hydroxamic acid derivative primarily recognized for its role as an inhibitor of matrix metalloproteinases (MMPs). Its chemical structure is characterized by the formula C₁₈H₂₁N₃O₅S₂, and it has a molar mass of approximately 423.50 g/mol. The compound specifically inhibits MMP-2, MMP-9, MMP-13, and MMP-14, which are enzymes involved in the degradation of the extracellular matrix. This inhibition is significant in cancer biology as it can potentially prevent tumor metastasis and angiogenesis, making prinomastat a compound of interest in cancer therapeutics .

Prinomastat functions primarily through its interaction with the active sites of matrix metalloproteinases. The compound acts as a competitive inhibitor, binding to the zinc ion at the active site of these enzymes. The hydroxamic acid moiety of prinomastat is crucial for this interaction as it chelates the zinc ion, thereby inhibiting the enzymatic activity that leads to extracellular matrix degradation .

Key Reaction Pathways

  • Inhibition Mechanism: The binding of prinomastat to MMPs prevents the cleavage of substrates that are essential for maintaining tissue integrity.
  • Metabolite Formation: In vivo studies have shown that prinomastat is metabolized into various metabolites, with metabolite M6 being notably significant. This metabolite retains similar chemical properties but exhibits different biological activities .

Prinomastat exhibits substantial biological activity through its inhibition of matrix metalloproteinases. By blocking these enzymes, it plays a role in:

  • Inhibiting Tumor Growth: By preventing the breakdown of extracellular matrix components, it hinders tumor invasion and metastasis.
  • Angiogenesis Suppression: Prinomastat's action on MMPs also interferes with angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth .
  • Potential Neuroprotective Effects: As a lipophilic compound, prinomastat can cross the blood-brain barrier, suggesting potential applications in neurological conditions involving MMP dysregulation .

The synthesis of prinomastat involves several steps that typically include:

  • Protection of Functional Groups: The phenolic group undergoes protection to facilitate further reactions.
  • Coupling Reactions: The protected compound is coupled with p-nitro pyridine oxide to form an intermediate.
  • Deprotection and Activation: After deprotection, the carboxyl group is activated to yield prinomastat .
  • Purification: The final product is purified to achieve high purity levels (greater than 95%).

These steps highlight the complexity involved in synthesizing this compound while ensuring its efficacy and stability.

Studies have demonstrated that prinomastat interacts specifically with various MMPs:

  • Selectivity Profile: It shows high selectivity towards MMP-2 and MMP-9 compared to other proteases.
  • Synergistic Effects: When combined with other chemotherapeutic agents, its effects on tumor growth and metastasis can be enhanced or altered, necessitating further investigation into combination therapies .

Prinomastat shares structural and functional similarities with several other compounds known for their MMP inhibitory activities. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
BatimastatHydroxamic acid derivativeFirst generation MMP inhibitor; broader spectrum
MarimastatHydroxamic acid derivativeSelective for MMP-2; limited clinical success
TIMP (Tissue Inhibitor of Metalloproteinases)Natural protein inhibitors of MMPsEndogenous inhibitors; broad-spectrum activity

Uniqueness of Prinomastat

Prinomastat's unique hydroxamic acid structure allows it to effectively inhibit specific MMPs while maintaining a favorable pharmacokinetic profile that enables it to penetrate the central nervous system. This characteristic distinguishes it from other compounds that may lack such selectivity or bioavailability.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

423.09226313 g/mol

Monoisotopic Mass

423.09226313 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10T6626FRK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Investigated for use/treatment in brain cancer, lung cancer, and prostate cancer.

Pharmacology

Prinomastat is a synthetic hydroxamic acid derivative with potential antineoplastic activity. Prinomastat inhibits matrix metalloproteinases (MMPs) (specifically, MMP-2, 9, 13, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. As a lipophilic agent, prinomastat crosses the blood-brain barrier. (NCI04)

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

192329-42-3

Wikipedia

Prinomastat

Biological Half Life

2-5 hours

Dates

Modify: 2023-08-15
1: Wang A, Savas U, Hsu MH, Stout CD, Johnson EF. Crystal Structure of Human Cytochrome P450 2D6 with Prinomastat Bound. J Biol Chem. 2012 Mar 30;287(14):10834-43. Epub 2012 Feb 3. PubMed PMID: 22308038; PubMed Central PMCID: PMC3322812.
2: Younis HS, Jessen BA, Wu EY, Stevens GJ. Inhibiting matrix metalloproteinases with prinomastat produces abnormalities in fetal growth and development in rats. Birth Defects Res B Dev Reprod Toxicol. 2006 Apr;77(2):95-103. PubMed PMID: 16607633.
3: Heath EI, Burtness BA, Kleinberg L, Salem RR, Yang SC, Heitmiller RF, Canto MI, Knisely JP, Topazian M, Montgomery E, Tsottles N, Pithavala Y, Rohmiller B, Collier M, Forastiere AA. Phase II, parallel-design study of preoperative combined modality therapy and the matrix metalloprotease (mmp) inhibitor prinomastat in patients with esophageal adenocarcinoma. Invest New Drugs. 2006 Mar;24(2):135-40. PubMed PMID: 16502351.
4: Bissett D, O'Byrne KJ, von Pawel J, Gatzemeier U, Price A, Nicolson M, Mercier R, Mazabel E, Penning C, Zhang MH, Collier MA, Shepherd FA. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer. J Clin Oncol. 2005 Feb 1;23(4):842-9. PubMed PMID: 15681529.
5: El-Bradey MH, Cheng L, Bartsch DU, Niessman M, El-Musharaf A, Freeman WR. The effect of prinomastat (AG3340), a potent inhibitor of matrix metalloproteinase, on a new animal model of epiretinal membrane. Retina. 2004 Oct;24(5):783-9. PubMed PMID: 15492635.
6: Wiart M, Fournier LS, Novikov VY, Shames DM, Roberts TP, Fu Y, Shalinsky DR, Brasch RC. Magnetic resonance imaging detects early changes in microvascular permeability in xenograft tumors after treatment with the matrix metalloprotease inhibitor Prinomastat. Technol Cancer Res Treat. 2004 Aug;3(4):377-82. PubMed PMID: 15270589.
7: Ferrario A, Chantrain CF, von Tiehl K, Buckley S, Rucker N, Shalinsky DR, Shimada H, DeClerck YA, Gomer CJ. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model. Cancer Res. 2004 Apr 1;64(7):2328-32. PubMed PMID: 15059880.
8: Hande KR, Collier M, Paradiso L, Stuart-Smith J, Dixon M, Clendeninn N, Yeun G, Alberti D, Binger K, Wilding G. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor. Clin Cancer Res. 2004 Feb 1;10(3):909-15. PubMed PMID: 14871966.
9: Liu J, Tsao MS, Pagura M, Shalinsky DR, Khoka R, Fata J, Johnston MR. Early combined treatment with carboplatin and the MMP inhibitor, prinomastat, prolongs survival and reduces systemic metastasis in an aggressive orthotopic lung cancer model. Lung Cancer. 2003 Dec;42(3):335-44. PubMed PMID: 14644522.
10: Behrendt CE, Ruiz RB. Venous thromboembolism among patients with advanced lung cancer randomized to prinomastat or placebo, plus chemotherapy. Thromb Haemost. 2003 Oct;90(4):734-7. PubMed PMID: 14515196.
11: Deryugina EI, Ratnikov BI, Strongin AY. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells. Int J Cancer. 2003 May 1;104(5):533-41. PubMed PMID: 12594807.
12: Garcia C, Bartsch DU, Rivero ME, Hagedorn M, McDermott CD, Bergeron-Lynn G, Cheng L, Appelt K, Freeman WR. Efficacy of Prinomastat) (AG3340), a matrix metalloprotease inhibitor, in treatment of retinal neovascularization. Curr Eye Res. 2002 Jan;24(1):33-8. PubMed PMID: 12187492.
13: Ozerdem U, Mach-Hofacre B, Varki N, Folberg R, Mueller AJ, Ochabski R, Pham T, Appelt K, Freeman WR. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on uveal melanoma rabbit model. Curr Eye Res. 2002 Feb;24(2):86-91. PubMed PMID: 12187478.
14: Foda HD, Rollo EE, Drews M, Conner C, Appelt K, Shalinsky DR, Zucker S. Ventilator-induced lung injury upregulates and activates gelatinases and EMMPRIN: attenuation by the synthetic matrix metalloproteinase inhibitor, Prinomastat (AG3340). Am J Respir Cell Mol Biol. 2001 Dec;25(6):717-24. PubMed PMID: 11726397.
15: Cheng L, Rivero ME, Garcia CR, McDermott CD, Keefe KS, Wiley CA, Soules KA, Bergeron-Lynn G, Vekich S, Zhang K, Appelt K, Freeman WR. Evaluation of intraocular pharmacokinetics and toxicity of prinomastat (AG3340) in the rabbit. J Ocul Pharmacol Ther. 2001 Jun;17(3):295-304. PubMed PMID: 11436949.
16: Ozerdem U, Mach-Hofacre B, Keefe K, Pham T, Soules K, Appelt K, Freeman WR. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on posttraumatic proliferative vitreoretinopathy. Ophthalmic Res. 2001 Jan-Feb;33(1):20-3. PubMed PMID: 11114600.
17: Scatena R. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases. Expert Opin Investig Drugs. 2000 Sep;9(9):2159-65. Review. PubMed PMID: 11060800.
18: Ozerdem U, Mach-Hofacre B, Cheng L, Chaidhawangul S, Keefe K, McDermott CD, Bergeron-Lynn G, Appelt K, Freeman WR. The effect of prinomastat (AG3340), a potent inhibitor of matrix metalloproteinases, on a subacute model of proliferative vitreoretinopathy. Curr Eye Res. 2000 Jun;20(6):447-53. PubMed PMID: 10980656.

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